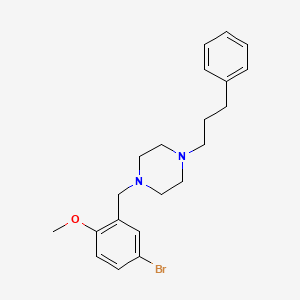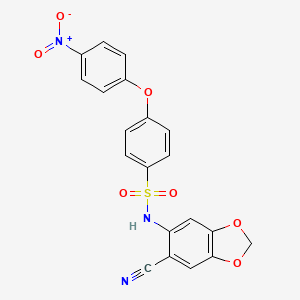![molecular formula C17H12ClFN2OS B6024471 2-[(3-chloro-4-methylphenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6024471.png)
2-[(3-chloro-4-methylphenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-chloro-4-methylphenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one, also known as CF3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazolidinone family and has been shown to possess a wide range of biological activities, making it an attractive candidate for further research.
作用機序
The mechanism of action of 2-[(3-chloro-4-methylphenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE). This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
実験室実験の利点と制限
2-[(3-chloro-4-methylphenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water and its instability under certain conditions.
将来の方向性
There are several future directions for research on 2-[(3-chloro-4-methylphenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one. These include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its potential use in the treatment of various diseases. This compound may also have potential applications in the development of new drugs and therapies.
合成法
The synthesis of 2-[(3-chloro-4-methylphenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one can be achieved through a multistep process that involves the reaction of 3-chloro-4-methylaniline with thiosemicarbazide, followed by the reaction of the resulting intermediate with 3-fluorobenzaldehyde. The final product is obtained through the cyclization of the resulting intermediate with ethyl acetoacetate.
科学的研究の応用
2-[(3-chloro-4-methylphenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to possess antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. This compound has also been studied for its potential use in the treatment of diabetes, obesity, and neurodegenerative diseases.
特性
IUPAC Name |
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(3-fluorophenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c1-10-5-6-13(9-14(10)18)20-17-21-16(22)15(23-17)8-11-3-2-4-12(19)7-11/h2-9H,1H3,(H,20,21,22)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKNCZVKGKOMDK-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)F)S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=CC=C3)F)/S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-chlorobenzyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6024400.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B6024404.png)

![2-(1H-imidazol-2-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6024407.png)
![1-(4-fluorobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B6024408.png)
![1-(2-cyclohexylethyl)-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6024416.png)
![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6024423.png)
![2-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6024431.png)
![N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B6024439.png)
![ethyl N-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)glycinate](/img/structure/B6024445.png)
![1-(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B6024453.png)
![N,N-diethyl-1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6024489.png)
![3-(1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6024491.png)